(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride
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Overview
Description
(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3-methyl-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions, which are useful in the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane. Reaction conditions typically involve room temperature to moderate heating, depending on the specific reaction.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonates, and various heterocyclic compounds resulting from cycloaddition reactions.
Scientific Research Applications
(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for molecules with biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
- (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- (1,2-Oxazol-3-yl)methanesulfonyl chloride
Uniqueness
(3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride is unique due to the presence of the 3-methyl group on the oxazole ring, which can influence its reactivity and the types of products formed in chemical reactions
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-5(2-10-7-4)3-11(6,8)9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZKIQOMWXTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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